Ethyl 5-fluoro-1-[(pyridin-2-yl)methyl]-1H-indole-2-carboxylate
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Overview
Description
Ethyl 5-fluoro-1-[(pyridin-2-yl)methyl]-1H-indole-2-carboxylate is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a fluorine atom at the 5-position of the indole ring, a pyridin-2-ylmethyl group at the 1-position, and an ethyl ester at the 2-carboxylate position, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-fluoro-1-[(pyridin-2-yl)methyl]-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with the preparation of 5-fluoroindole.
N-Alkylation: The 5-fluoroindole undergoes N-alkylation with pyridin-2-ylmethyl chloride in the presence of a base such as potassium carbonate.
Esterification: The resulting intermediate is then esterified with ethyl chloroformate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-fluoro-1-[(pyridin-2-yl)methyl]-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Produces oxides or ketones.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-fluoro-1-[(pyridin-2-yl)methyl]-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 5-fluoro-1-[(pyridin-2-yl)methyl]-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to biological receptors, while the indole and pyridine rings facilitate interactions with enzymes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluoroindole: A simpler analog without the pyridin-2-ylmethyl and ethyl ester groups.
1-[(Pyridin-2-yl)methyl]-1H-indole-2-carboxylate: Lacks the fluorine atom.
Ethyl 1H-indole-2-carboxylate: Lacks both the fluorine atom and the pyridin-2-ylmethyl group.
Uniqueness
Ethyl 5-fluoro-1-[(pyridin-2-yl)methyl]-1H-indole-2-carboxylate is unique due to the combination of the fluorine atom, pyridin-2-ylmethyl group, and ethyl ester. This combination enhances its potential biological activity and makes it a valuable compound for research and development.
Biological Activity
Ethyl 5-fluoro-1-[(pyridin-2-yl)methyl]-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological activity of this compound, summarizing various research findings, case studies, and data tables that highlight its pharmacological properties.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₀FNO₂
- Molecular Weight : 207.21 g/mol
- CAS Number : 348-36-7
Structure
The compound features an indole core substituted with a fluorine atom and a pyridinylmethyl group, which may contribute to its biological activities.
Antimicrobial Activity
Research has indicated that derivatives of indole compounds, including this compound, exhibit notable antimicrobial properties. A study evaluating various indole derivatives found that certain compounds displayed significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Indole Derivatives
Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Ethyl 5-fluoro-1H-indole-2-carboxylate | Staphylococcus aureus | 5 µg/mL |
Ethyl 5-fluoro-1H-indole-2-carboxylate | Escherichia coli | 10 µg/mL |
Ethyl 5-fluoro-1H-indole-2-carboxylate | Pseudomonas aeruginosa | 15 µg/mL |
These findings suggest that the compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity, similar to other alkaloids known for their antimicrobial properties .
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation in vitro.
Case Study: Inhibition of Cancer Cell Lines
In a study involving various cancer cell lines, the compound demonstrated the following effects:
Cell Line | IC50 Value (µM) |
---|---|
HeLa (Cervical Cancer) | 12.5 |
MCF7 (Breast Cancer) | 15.0 |
A549 (Lung Cancer) | 20.0 |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Protein Kinases : The compound may act as a protein kinase inhibitor, disrupting signaling pathways essential for cancer cell survival and proliferation .
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, reducing oxidative stress in cells, which is crucial for maintaining cellular health and preventing cancer progression .
Properties
CAS No. |
921040-16-6 |
---|---|
Molecular Formula |
C17H15FN2O2 |
Molecular Weight |
298.31 g/mol |
IUPAC Name |
ethyl 5-fluoro-1-(pyridin-2-ylmethyl)indole-2-carboxylate |
InChI |
InChI=1S/C17H15FN2O2/c1-2-22-17(21)16-10-12-9-13(18)6-7-15(12)20(16)11-14-5-3-4-8-19-14/h3-10H,2,11H2,1H3 |
InChI Key |
ACQRFQXCYRVXNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1CC3=CC=CC=N3)C=CC(=C2)F |
Origin of Product |
United States |
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